N-(2,5-dimethoxyphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
The compound N-(2,5-dimethoxyphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide features a pyrimidinone core substituted with a morpholin-4-yl group at the 2-position and an acetamide-linked 2,5-dimethoxyphenyl moiety. This structure combines electron-donating methoxy groups with the morpholine heterocycle, which is known to enhance solubility and metabolic stability in pharmaceuticals .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5/c1-13-10-18(25)23(19(20-13)22-6-8-28-9-7-22)12-17(24)21-15-11-14(26-2)4-5-16(15)27-3/h4-5,10-11H,6-9,12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRHFQQNJWBBHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a complex structure that includes:
- A 2,5-dimethoxyphenyl moiety, which contributes to its lipophilicity and potential receptor interactions.
- A morpholinyl group , which may enhance solubility and bioavailability.
- A dihydropyrimidinone core, known for various biological activities including anti-cancer and anti-inflammatory effects.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of acetanilide and pyrimidine have been evaluated for their cytotoxic effects against various cancer cell lines. The compound has not been extensively studied in clinical settings; however, its structural similarities suggest potential efficacy.
Case Study: Cytotoxicity Profile
A study assessing the cytotoxic effects of related acetamide derivatives demonstrated that compounds with similar structures exhibited IC50 values ranging from 10 to 25 μM against multiple cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) . This suggests that N-(2,5-dimethoxyphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide could possess comparable activity.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | HCT116 | 20 |
| This compound | TBD | TBD |
Enzyme Inhibition
The morpholinyl group is known to interact with various enzymes. Preliminary molecular docking studies suggest that this compound may inhibit specific targets involved in tumor progression. For example, it may act on matrix metalloproteinases (MMPs), which are crucial in cancer metastasis .
Antimicrobial Activity
Another area of interest is the antimicrobial potential of the compound. Similar derivatives have shown promising antifungal activity against pathogens like Sclerotinia sclerotiorum, indicating that this compound could also exhibit such properties .
The proposed mechanism of action for compounds similar to this compound includes:
- Inhibition of Cell Proliferation : By interfering with cellular signaling pathways.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
- Disruption of Metabolic Pathways : Targeting metabolic enzymes critical for tumor growth.
Comparison with Similar Compounds
Physicochemical Properties
Key data from analogous compounds (Table 1):
- Yields: Electron-withdrawing substituents (e.g., dichloro in ) correlate with higher yields (80%) compared to electron-donating groups (e.g., phenoxy in , %) .
- Melting Points: Thioether analogs exhibit melting points >220°C, suggesting high crystallinity, while morpholinone derivatives lack reported data .
- Spectral Trends: All analogs show characteristic NHCO (δ ~10.1 ppm) and pyrimidinone NH (δ ~12.5 ppm) signals. Morpholine/morpholinone protons appear as distinct multiplets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
